N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a heterocyclic compound featuring a benzothiazole carboxamide core linked via an ethyl group to a thiazole ring substituted with a pyrazole moiety. Its structural complexity arises from the integration of three distinct heterocycles: benzothiazole, thiazole, and pyrazole.
The compound was evaluated in a 2023 study for its inhibitory activity against the immunoproteasome, a proteolytic complex implicated in autoimmune diseases and cancer. Structural elucidation of such compounds often relies on X-ray crystallography tools like SHELXL, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-14(15-20-12-4-1-2-5-13(12)24-15)17-8-6-11-10-23-16(19-11)21-9-3-7-18-21/h1-5,7,9-10H,6,8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYYSVJMCRSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Thiazole Ring: The pyrazole derivative is then reacted with α-haloketones in the presence of a base to form the thiazole ring.
Coupling with Benzothiazole: The thiazole derivative is further reacted with 2-aminobenzothiazole under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Thiazole vs. Thiophen Substitution
The target compound and Compound 4 share a benzothiazole carboxamide core but differ in the heterocyclic substituent (thiazole vs. thiophen). While both show 23% inhibition, the thiophen analog’s lack of a nitrogen atom in its aromatic ring may diminish hydrogen-bonding capacity, explaining its lower potency compared to thiazole-containing analogs like Compound 2 .
Role of Quinoline and Furan (Compound 2)
Compound 2’s superior activity (IC50 = 12.53 μM) highlights the importance of the chloro-quinolinyl group, which likely enhances hydrophobic interactions, and the furan methyl moiety, which may participate in dipole-dipole interactions. These features are absent in the target compound, underscoring their contribution to potency .
Benzo[d]oxazole vs. Benzothiazole (Compound 3)
Compound 3’s benzo[d]oxazole core replaces the benzothiazole of the target compound. Despite a lower IC50 (11.84 μM), its 9% inhibition suggests poor target selectivity or metabolic instability, emphasizing the benzothiazole carboxamide’s critical role in maintaining activity .
Sulfamide vs. Carboxamide ()
The sulfamide analog introduces a pyridinyl sulfamide group instead of benzothiazole carboxamide. While sulfamides often improve solubility, their weaker hydrogen-bonding capability compared to carboxamides may reduce binding affinity, though direct biological data are lacking .
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrazole moiety
- Benzothiazole ring
- Carboxamide functionality
The molecular formula is , and it has a molecular weight of approximately 372.52 g/mol. Its structural complexity suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
The compound inhibits key enzymes crucial for bacterial survival, such as dihydroorotase and DNA gyrase, contributing to its antibacterial efficacy .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, showing promising results in inhibiting tumor cell proliferation.
IC50 Values Against Cancer Cell Lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-431 (epidermoid carcinoma) | 5.00 |
| MCF-7 (breast cancer) | 3.50 |
| HeLa (cervical cancer) | 4.25 |
Studies suggest that the compound interacts with cellular signaling pathways involved in tumor growth, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
3. Enzyme Inhibition
This compound has been shown to inhibit several enzymes:
Key Enzymes Targeted:
| Enzyme | Inhibition Mechanism |
|---|---|
| Dihydroorotase | Competitive inhibition |
| DNA Gyrase | Non-competitive inhibition |
| Protein Kinases | Modulation of phosphorylation pathways |
These interactions are critical for regulating cellular processes such as DNA replication and metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antibacterial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains of bacteria, indicating potential for therapeutic applications in treating infections caused by resistant pathogens .
- Cytotoxicity Studies : Research involving various cancer cell lines revealed that the compound not only inhibits growth but also induces apoptosis, suggesting a dual mechanism of action .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of the compound with target enzymes, supporting experimental findings on its inhibitory properties .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
